

3-Hydroxypicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypicolinic Acid

Cat. No.: B184075

[Get Quote](#)

CAS Number: 874-24-8

Synonyms: 3-HPA, HPicOH, 3-Hydroxypyridine-2-carboxylic acid

This technical guide provides an in-depth overview of **3-Hydroxypicolinic acid** (3-HPA), a versatile organic compound widely utilized in mass spectrometry, drug discovery, and biosynthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Physicochemical Properties and Identification

3-Hydroxypicolinic acid is a pyridine derivative with a carboxylic acid and a hydroxyl group. Its fundamental properties are summarized below.

Property	Value
CAS Number	874-24-8 [1] [2] [3]
Molecular Formula	C ₆ H ₅ NO ₃ [1] [2] [3]
Molecular Weight	139.11 g/mol [2] [3]
Appearance	White to off-white crystalline powder [3]
Melting Point	213-218 °C [3]

Applications in Research and Development

3-Hydroxypicolinic acid has several key applications in scientific research, primarily as a matrix in mass spectrometry, a ligand in the synthesis of bioactive metal complexes, and as a known intermediate in antibiotic biosynthesis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

3-HPA is a widely recognized matrix material for the analysis of nucleic acids, particularly oligonucleotides, by MALDI mass spectrometry.[\[1\]](#)[\[4\]](#) Its utility stems from its strong absorption of UV light and its ability to co-crystallize with analytes, facilitating their soft ionization and preventing fragmentation.[\[5\]](#)

This protocol describes the "dried droplet" method for preparing a sample for MALDI-TOF MS analysis of oligonucleotides using a 3-HPA matrix.

Materials:

- **3-Hydroxypicolinic acid** (3-HPA)
- Ammonium citrate (co-matrix)
- Acetonitrile (ACN)
- Ultrapure water
- Oligonucleotide sample
- MALDI target plate

Procedure:

- Prepare the 3-HPA Matrix Solution: Dissolve 18 mg of 3-HPA in a solution of 150 μ L of acetonitrile and 150 μ L of ultrapure water.[\[6\]](#)
- Prepare the Ammonium Citrate Co-matrix Solution: Dissolve 35 mg of ammonium citrate in 1 mL of ultrapure water.[\[6\]](#)

- Prepare the Working Matrix Solution: Mix 40 μ L of the 3-HPA matrix solution with 10 μ L of the ammonium citrate co-matrix solution.[6]
- Sample Preparation:
 - Spot 0.5 μ L of the working matrix solution onto a well of the MALDI target plate.
 - Allow the matrix to dry completely at room temperature.
 - Spot 0.5-1 μ L of the oligonucleotide sample solution on top of the dried matrix.
 - Let the sample spot dry completely at room temperature before analysis.

Quantitative Analysis:

A study on the quantitative analysis of a 21-base oligonucleotide using a 36-base oligonucleotide as an internal standard demonstrated a linear relationship between the analyte-to-internal standard peak area ratio and the oligonucleotide concentration.[7] The linearity extended over a concentration range of 0.125 to 100 pmol of the applied analyte.[7]

Analyte Concentration (pmol)	Analyte/Internal Standard Peak Area Ratio (Mean \pm SD)
0.125	Data not available in abstract
...	...
100	Data not available in abstract
**Linearity (R^2) **	0.991[7]

Bioactive Metal Complexes

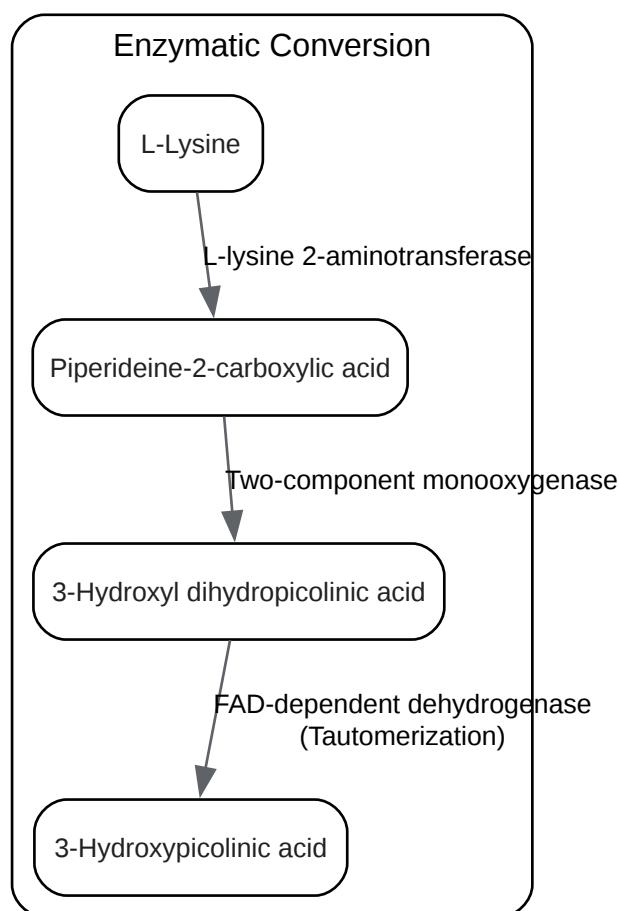
3-Hydroxypicolinic acid serves as a ligand in the formation of metal complexes that have shown potential cytotoxic and antimycobacterial activities.[8] These complexes are of interest in the development of novel therapeutic agents.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

- Human cancer cell lines (e.g., HeLa, HepG2)
- Normal cell lines (e.g., Vero) for selectivity assessment
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and L-glutamine
- 3-HPA metal complex dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., isopropanol with 5% formic acid)
- 96-well plates
- Microplate reader

Procedure:


- Cell Seeding: Seed the cells in 96-well plates at a density of approximately 3×10^5 cells/well and incubate for 24 hours to allow for attachment.[9]
- Compound Exposure: Treat the cells with various concentrations of the 3-HPA metal complex and incubate for a specified period (e.g., 72 hours).[9]
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[9]
- Solubilization: Dissolve the formazan crystals by adding the solubilization solution.
- Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[9]
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Intermediate in Virginiamycin Biosynthesis

3-Hydroxypicolinic acid is a known intermediate in the biosynthesis of the antibiotic virginiamycin S₁.^{[1][10]} The biosynthetic pathway leading to 3-HPA has been reconstituted in vitro and involves the conversion of L-lysine through the action of several enzymes.

The in vitro reconstitution of the 3-HPA biosynthetic pathway demonstrated that its formation from L-lysine requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.^[11] The pathway does not proceed through the direct hydroxylation of picolinic acid.^[11]

Biosynthetic Pathway of 3-Hydroxypicolinic Acid

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **3-Hydroxypicolinic Acid** from L-Lysine.

Conclusion

3-Hydroxypicolinic acid is a compound of significant interest to the scientific community, with established roles in analytical chemistry and emerging applications in medicinal chemistry and biotechnology. This guide provides a foundational understanding of its properties, key applications, and the experimental protocols necessary for its use in a research setting. Further investigation into the synthesis and biological activity of its metal complexes may yield novel therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.bruker.com [store.bruker.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. 3-Hydroxypicolinic Acid (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. rsc.org [rsc.org]
- 7. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Cytotoxicity of Metal Complexes with Thioracil Derivatives[v1] | Preprints.org [preprints.org]
- 10. caymanchem.com [caymanchem.com]

- 11. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-Hydroxypicolinic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184075#3-hydroxypicolinic-acid-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com